molecular formula C14H13F2N3O2 B2610110 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone CAS No. 2034286-43-4

1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone

Cat. No.: B2610110
CAS No.: 2034286-43-4
M. Wt: 293.274
InChI Key: IDRQNAZVXLZUKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone is a novel chemical reagent designed for research and development applications in life sciences. This compound features a 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its diverse biological activities and role as a bioisostere for ester and amide functionalities . The integration of this moiety with a pyrrolidine ring and a 2,4-difluorophenyl group creates a complex structure with potential for multi-target interactions. The 1,2,4-oxadiazole ring is a key pharmacophore found in compounds with documented anticancer, antimicrobial, antifungal, and anti-inflammatory properties . Its presence suggests this reagent could be a valuable intermediate in developing new therapeutic agents, particularly for targeting enzymes such as histone deacetylases (HDAC) or metabotropic glutamate (mGlu) receptors, which are relevant for neurological disorders and pain management . Furthermore, the 2,4-difluorophenyl group is a common structural element used to enhance metabolic stability and membrane permeability in drug candidates. This compound is provided for research use only and is intended for qualified laboratory researchers. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this chemical as a building block in organic synthesis, a lead compound in hit-to-lead optimization campaigns, or a tool compound for probing biological mechanisms in areas like oncology, infectious diseases, and neuropharmacology.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N3O2/c15-11-2-1-9(12(16)6-11)5-13(20)19-4-3-10(7-19)14-17-8-21-18-14/h1-2,6,8,10H,3-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRQNAZVXLZUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)C(=O)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives.

    Attachment of the pyrrolidine ring: This step may involve nucleophilic substitution reactions where a pyrrolidine derivative is introduced.

    Introduction of the difluorophenyl group: This can be done through various coupling reactions, such as Suzuki or Heck coupling, using difluorophenyl boronic acids or halides.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation states or introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxadiazole or pyrrolidine rings.

    Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halides, boronic acids, or organometallic compounds are often employed.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone would depend on its specific biological target. Generally, compounds with oxadiazole and pyrrolidine rings can interact with various enzymes or receptors, modulating their activity. The difluorophenyl group may enhance binding affinity or selectivity.

Comparison with Similar Compounds

Voriconazole Impurity A (1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone)

  • Structure : Replaces the pyrrolidine-oxadiazole unit with a triazole ring.
  • Activity : Lacks antifungal activity but is a critical intermediate in voriconazole synthesis .
  • Physicochemical Properties : Smaller molecular weight (223.18 g/mol vs. ~337.3 g/mol for the target compound) due to the absence of the pyrrolidine-oxadiazole system .

1-(4-{[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]methyl}piperidin-1-yl)-2-(3-Methylphenyl)ethanone

  • Structure : Features a piperidine-oxadiazole core instead of pyrrolidine.
  • The 3-methylphenyl substituent also differs from the 2,4-difluorophenyl group, influencing electronic and steric properties .

Functional Group Variations

2-[(4-Allyl-5-(2-Pyridinyl)-4H-1,2,4-Triazol-3-yl)thio]-1-(4-Fluorophenyl)ethanone

  • Structure : Contains a triazolylthio group and pyridinyl substituent.

Tetrazole-Based Antifungal Agents

  • Structure : Replaces oxadiazole with tetrazole and includes aryl-piperazine chains.
  • Activity : Demonstrates broad-spectrum antifungal activity against Candida and Aspergillus species, suggesting that heterocycle choice (tetrazole vs. oxadiazole) significantly impacts biological efficacy .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups LogP (Predicted)
Target Compound C₁₆H₁₆F₂N₃O₂ 337.3 Oxadiazole, Pyrrolidine, DFPh* 2.8–3.5
Voriconazole Impurity A C₁₀H₇F₂N₃O 223.18 Triazole, DFPh 1.9
Piperidine-Oxadiazole Derivative C₂₃H₂₄FN₃O₂ 393.45 Oxadiazole, Piperidine, FPh 3.1
Tetrazole Antifungal Agent C₂₀H₂₄F₂N₈O 430.5 Tetrazole, Triazole, DFPh 2.5

*DFPh: 2,4-Difluorophenyl

  • Lipophilicity : The target compound’s higher LogP (2.8–3.5) compared to Voriconazole Impurity A (1.9) suggests improved membrane permeability .
  • Solubility : The oxadiazole and pyrrolidine groups may reduce aqueous solubility relative to triazole derivatives, necessitating formulation adjustments .

Biological Activity

The compound 1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone is a derivative of oxadiazole known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an oxadiazole ring linked to a pyrrolidine moiety and a difluorophenyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.

Research indicates that compounds containing the oxadiazole moiety often exhibit their biological effects through multiple mechanisms:

  • GPBAR1 Agonism : Similar derivatives have been shown to act as agonists for the G-protein bile acid receptor 1 (GPBAR1), which plays a crucial role in metabolic regulation and inflammation. For instance, studies have demonstrated that certain oxadiazole derivatives can induce mRNA expression of pro-glucagon, highlighting their potential in treating metabolic disorders like type 2 diabetes and obesity .
  • Anticancer Activity : The compound has been evaluated for its anticancer properties. It was found to exert antiproliferative effects against various cancer cell lines. For example, a related oxadiazole derivative exhibited over 90% inhibition in T-47D breast cancer cells .

Biological Activity Data

Activity Type Cell Line/Target IC50 (µM) Comments
GPBAR1 AgonismPro-glucagon mRNA expressionN/AInduces gene expression related to glucose metabolism .
AntiproliferativeT-47D (breast cancer)0.42High potency observed .
AntiproliferativeMDA-MB-468 (breast cancer)0.48Significant growth inhibition noted .
AntiproliferativeSK-MEL-5 (melanoma)0.24Comparable to standard anticancer drugs .

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on GPBAR1 Agonists : A study synthesized various oxadiazole derivatives and tested their efficacy as GPBAR1 agonists. Compounds showed selective activation of GPBAR1 over other bile acid receptors, indicating potential for targeted therapies in metabolic diseases .
  • Anticancer Evaluation : In another study, a series of oxadiazole derivatives were tested against a panel of cancer cell lines. Results demonstrated that certain compounds exhibited sub-micromolar IC50 values against multiple cancer types, indicating their potential as novel anticancer agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.